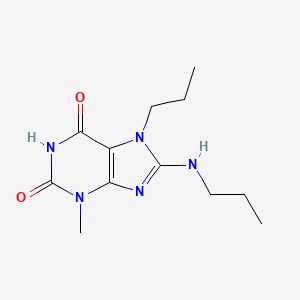

3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

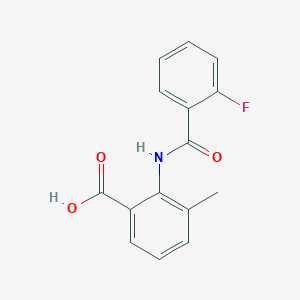

The compound "3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine-2,6-dione family, which is a class of compounds known for their diverse biological activities. The purine scaffold is a fundamental structure in nucleic acids and is also a core component in many pharmaceuticals. The specific modifications on the purine ring, such as the 3-methyl and propylamino groups, can significantly alter the chemical and biological properties of these molecules.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions that build upon the purine ring. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions including hydrogenation and alkylation . Although the exact synthesis of "3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione" is not detailed in the provided papers, similar synthetic strategies could be employed, starting from a suitable 3-methyl purine derivative and introducing the propyl and propylamino substituents through targeted chemical reactions.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a bicyclic ring system composed of a pyrimidine ring fused to an imidazole ring. The substitution pattern on the purine ring, such as the 3-methyl group, can influence the molecule's electronic distribution and reactivity. For instance, the presence of a 3-methyl substituent can sterically hinder alkylation at the N-9 position, as seen in the methylation reactions of purine-6,8-diones . The propyl and propylamino groups in the compound of interest would likely contribute to the overall lipophilicity and could affect the molecule's ability to interact with biological targets.

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions, including ionization, methylation, and reduction. The ionization of purine-6,8-diones can lead to the formation of anions, predominantly by proton loss from position 9 . Methylation reactions can be influenced by the substituents on the purine ring, with steric factors playing a significant role in determining the site of methylation . The presence of a 3-methyl group can hinder methylation at certain positions, directing the reaction to alternative sites. The chemical reactivity of "3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione" would be expected to follow similar principles, with the specific substituents influencing the course of reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of alkyl groups, such as methyl and propyl, can increase the hydrophobic character of the molecule, potentially affecting its solubility in water and organic solvents. The ionization behavior of purine-6,8-diones is classified into three classes based on the presence of hydrogen, methyl, or both at specific positions on the purine ring . The compound , with its 3-methyl and propylamino substituents, would likely exhibit unique solubility and ionization properties compared to other members of the purine-2,6-dione family. These properties are crucial for the compound's interaction with biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Purine Derivatives Synthesis and Properties

- Purine Synthesis and Molecular Structure: Research on purine derivatives like theophylline shows their synthesis and properties. The molecules of such compounds typically have a planar purine system, with specific conformations of attached groups. These molecules are linked by a network of hydrogen bonds, indicating potential for chemical and pharmaceutical applications (Karczmarzyk et al., 1995).

Chemical Reactions and Modifications

- Methylation and Reduction of Purines: Studies on purines, including their methylation and reduction, are crucial for understanding their chemical behavior and potential applications. This knowledge is vital for synthesizing derivatives with specific properties (Armarego & Reece, 1976).

- Ionization and Methylation Reactions: Research on purine-6,8-diones, including those with a 3-methyl substituent, shows varied ionization behaviors and methylation reactions. This knowledge is useful for chemical synthesis and designing purine-based compounds (Rahat et al., 1974).

Pharmaceutical and Biological Implications

- Antidepressant Properties: Specific purine derivatives have been synthesized and shown to possess antidepressant properties, indicative of their potential therapeutic applications (Khaliullin et al., 2018).

- Antitumor Effects: The reactions of purine derivatives with certain chemicals have resulted in compounds with antitumor activities, highlighting the potential of purine derivatives in cancer treatment (Moharram & Osman, 1989).

- Cardiovascular Activity: Certain purine derivatives have been tested for their cardiovascular effects, including antiarrhythmic and hypotensive activities, demonstrating their potential in treating heart-related conditions (Chłoń-Rzepa et al., 2004).

Propiedades

IUPAC Name |

3-methyl-7-propyl-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-4-6-13-11-14-9-8(17(11)7-5-2)10(18)15-12(19)16(9)3/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELRXNHKTFKWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)